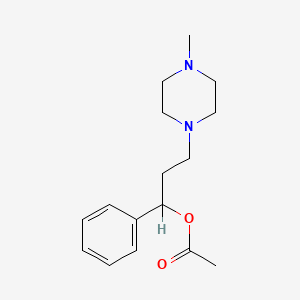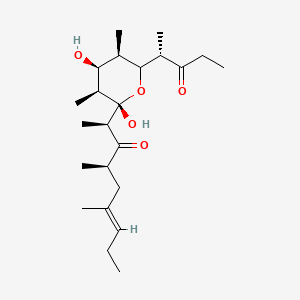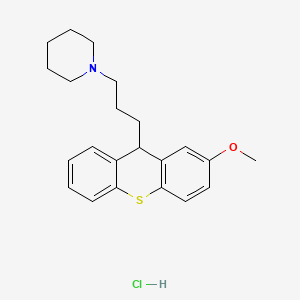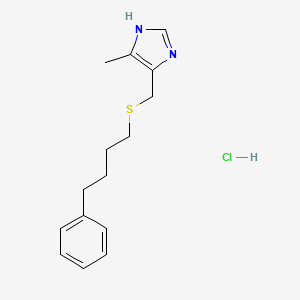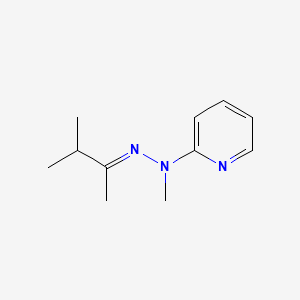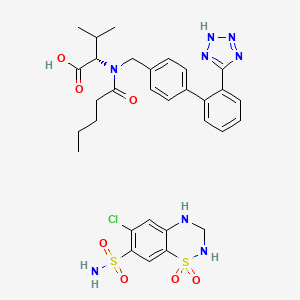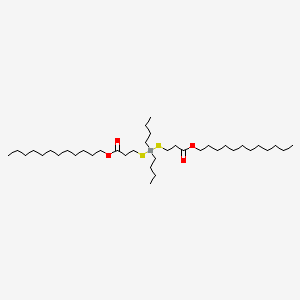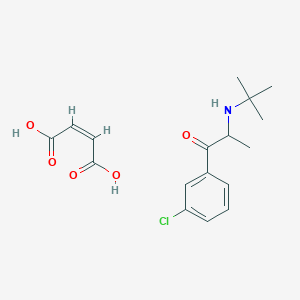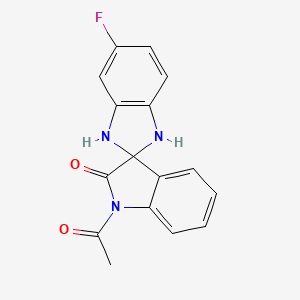
1,3-Dihydro-1'-acetyl-5-fluorospiro(2H-benzimidazole-2,3'-(3H)indol)-2'(1'H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dihydro-1’-acetyl-5-fluorospiro(2H-benzimidazole-2,3’-(3H)indol)-2’(1’H)-one is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-1’-acetyl-5-fluorospiro(2H-benzimidazole-2,3’-(3H)indol)-2’(1’H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.
Introduction of the spiro linkage: This step involves the cyclization of the benzimidazole intermediate with an indole derivative under acidic or basic conditions.
Fluorination and acetylation: The final steps include the introduction of the fluorine atom and the acetyl group using reagents like fluorinating agents (e.g., N-fluorobenzenesulfonimide) and acetylating agents (e.g., acetic anhydride).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
1,3-Dihydro-1’-acetyl-5-fluorospiro(2H-benzimidazole-2,3’-(3H)indol)-2’(1’H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups like amines or ethers.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: Use in the development of new materials with unique properties.
作用機序
The mechanism of action of 1,3-Dihydro-1’-acetyl-5-fluorospiro(2H-benzimidazole-2,3’-(3H)indol)-2’(1’H)-one would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine atom could enhance binding affinity and selectivity.
類似化合物との比較
Similar Compounds
Spiroindolines: Compounds with a similar spiro linkage but different substituents.
Fluorobenzimidazoles: Compounds with a fluorine atom on the benzimidazole ring.
Acetylated Indoles: Indole derivatives with an acetyl group.
Uniqueness
1,3-Dihydro-1’-acetyl-5-fluorospiro(2H-benzimidazole-2,3’-(3H)indol)-2’(1’H)-one is unique due to its specific combination of functional groups and spiro linkage, which can impart distinct chemical and biological properties compared to other similar compounds.
特性
CAS番号 |
93500-60-8 |
|---|---|
分子式 |
C16H12FN3O2 |
分子量 |
297.28 g/mol |
IUPAC名 |
1'-acetyl-5-fluorospiro[1,3-dihydrobenzimidazole-2,3'-indole]-2'-one |
InChI |
InChI=1S/C16H12FN3O2/c1-9(21)20-14-5-3-2-4-11(14)16(15(20)22)18-12-7-6-10(17)8-13(12)19-16/h2-8,18-19H,1H3 |
InChIキー |
UBKPKLAEPPOXKH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1C2=CC=CC=C2C3(C1=O)NC4=C(N3)C=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


